![molecular formula C11H11ClN2O2S B2400920 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide CAS No. 2411255-47-3](/img/structure/B2400920.png)
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMBA and has a molecular formula of C12H11ClN2O2S.
Mechanism Of Action
The mechanism of action of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is not yet fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and repair.
Biochemical and Physiological Effects:
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Furthermore, it has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide in lab experiments is its high potency and specificity towards cancer cells and microorganisms. However, one of the limitations is its low solubility in water, which can hinder its use in certain experiments.
Future Directions
There are several future directions for the research on 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide. One of the most promising directions is the development of novel derivatives of this compound with enhanced potency and selectivity towards cancer cells and microorganisms. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields of scientific research. Finally, the use of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide in combination with other anticancer drugs and antibiotics needs to be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide involves the reaction between 3,5-dimethyl-2-mercaptobenzothiazole and chloroacetyl chloride in the presence of a base. The product is then purified using column chromatography. This method has been reported in various research studies and has been found to be an efficient way to synthesize 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide.
Scientific Research Applications
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, it has also been found to possess antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-3-8-9(17-11(16)14(8)2)4-7(6)13-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFJHXJSVNSAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCl)SC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.